molecular formula C18H21NO4 B1264741 Manthine

Manthine

Cat. No.: B1264741
M. Wt: 315.4 g/mol
InChI Key: RCRQUNONAXMKLF-VGWMRTNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Manthine is a montanine-type alkaloid from the Amaryllidaceae plant family, characterized by its unique pentacyclic 5,11-methanomorphanthridine core structure . This compound is a key subject of pharmacological research due to its promising biological activities. Studies indicate that this compound and related montanine-type alkaloids demonstrate significant acetylcholinesterase (AChE) inhibitory activity , which is a primary therapeutic target for managing symptoms of Alzheimer's disease . Furthermore, research has explored its in vitro growth-inhibitory effects against various human cancer cell lines , with some findings showing effectiveness even against apoptosis-resistant cells, suggesting a potential alternative mechanism of action . The compound's research value is amplified by its intricate biosynthetic pathway, which originates from the aromatic amino acids phenylalanine and tyrosine and proceeds through a key rearrangement from a haemanthamine-like precursor to form its distinctive skeleton . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

(1S,13S,15S,16S)-15,16-dimethoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraene

InChI

InChI=1S/C18H21NO4/c1-20-15-5-12-13-8-19(14(12)6-16(15)21-2)7-10-3-17-18(4-11(10)13)23-9-22-17/h3-5,13-16H,6-9H2,1-2H3/t13-,14-,15-,16-/m0/s1

InChI Key

RCRQUNONAXMKLF-VGWMRTNUSA-N

Isomeric SMILES

CO[C@H]1C[C@H]2C(=C[C@@H]1OC)[C@H]3CN2CC4=CC5=C(C=C34)OCO5

Canonical SMILES

COC1CC2C(=CC1OC)C3CN2CC4=CC5=C(C=C34)OCO5

Synonyms

manthine

Origin of Product

United States

Advanced Synthetic Methodologies for Manthine

Total Synthesis Approaches to Manthine (B1195123)

The construction of the complex pentacyclic framework of this compound from simple starting materials represents a significant challenge in organic synthesis. Researchers have developed multi-step sequences that address the difficulties of controlling stereochemistry and installing the requisite functional groups.

Enantioselective Total Synthesis Routes of this compound

The first enantioselective total synthesis of (–)-manthine was accomplished in 18 steps, starting from the chiral pool material (–)-quinic acid. acs.orgnih.gov This approach established a key bicyclic enone intermediate which served as a platform for constructing the rest of the molecule.

A pivotal sequence in this synthesis involved the conversion of a key intermediate (7) to a diol (21). acs.orgnih.gov This was followed by a series of protection and deprotection steps, along with a regioselective cleavage, to furnish a specific alcohol (25). The synthesis proceeded through the conversion of this alcohol to a triflate (26), which then underwent a stereoinverting displacement with cesium acetate (B1210297) to set a crucial stereocenter. nih.gov Subsequent hydrolysis, methylation, and detosylation steps yielded an amine derivative (30) ready for the final cyclization. nih.gov The synthesis culminated in a Pictet-Spengler cyclization followed by debenzylation and a final methylation to afford the natural product, (–)-manthine. nih.gov

Methodological Studies on Key Stereochemical Control Elements in this compound Synthesis

Control of stereochemistry is paramount in the synthesis of this compound, which differs from related alkaloids like (–)-brunsvigine only in the stereochemistry of the C2 and C3 oxygen substituents. acs.org The total synthesis from (–)-quinic acid demonstrates several key stereochemical control elements.

An early step involves the stereoselective reduction of an enone to yield an α-iodo allylic alcohol, establishing one of the chiral centers on the carbocyclic ring. acs.org A later, and perhaps the most critical, stereochemical challenge is the inversion of the C-3 stereocenter to differentiate the synthesis from that of (–)-brunsvigine. acs.org This was achieved by converting an alcohol into a good leaving group (triflate) and performing an SN2 reaction with cesium acetate in the presence of 18-crown-6, which resulted in the desired stereoinverted acetate (27). nih.gov This carefully planned inversion was essential for achieving the correct configuration of this compound. acs.orgnih.gov

Development of Novel Reaction Sequences for the this compound Core Structure

The assembly of the 5,11-methanomorphanthridine core of this compound has spurred the development of efficient and novel reaction sequences. A key strategy has been the use of an anionic cyclization to construct a pivotal bicyclic enone intermediate (10). acs.orgfigshare.com This intermediate serves as a versatile building block for the subsequent elaboration of the pentacyclic system.

Another critical transformation is the Pictet-Spengler cyclization. acs.orgnih.gov This reaction is strategically employed late in the synthesis to construct the final heterocyclic ring of the 5,11-methanomorphanthridine system, effectively closing the complex cage-like structure. acs.org The successful application of this sequence highlights its utility in the synthesis of complex alkaloids. acs.org

Semisynthetic Strategies and Derivatization of this compound-Type Alkaloids

Given that the total synthesis of this compound can be long and low-yielding, semisynthetic approaches starting from more abundant, related natural products are an attractive alternative for producing this compound and its analogues. nih.gov

Chemical Transformations from Precursor Amaryllidaceae Alkaloids

Haemanthamine (B1211331), a more readily available crinine-type Amaryllidaceae alkaloid, can be converted into the montanine-type scaffold of this compound through a skeletal rearrangement. nih.govmdpi.com This transformation was first reported by Inubushi and colleagues. nih.govmdpi.com

The key step involves the activation of the C11-hydroxyl group of haemanthamine, typically by mesylation, which induces a rearrangement of the crinine (B1220781) skeleton to the 5,11-methanomorphanthridine framework. mdpi.com this compound itself has been synthesized from haemanthamine via mesylation followed by the addition of sodium methoxide, which acts as a nucleophile to complete the transformation. mdpi.com This semisynthetic route provides a more practical and higher-yielding pathway to this compound compared to total synthesis. nih.gov

Design and Preparation of this compound Analogues and Hybrid Molecules

The development of semisynthetic routes from haemanthamine has also enabled the preparation of a variety of this compound analogues. By employing different nucleophiles in the rearrangement step, chemists have created a series of novel derivatives with modified substituents. mdpi.com

For example, using various alcohols like ethanol, allyl alcohol, and propargyl alcohol in the presence of sodium hydride leads to new C2-substituted montanine (B1251099) derivatives. mdpi.com Furthermore, other nucleophiles such as benzylamine, indole (B1671886), and pyrrole (B145914) have been used to generate analogues with diverse functionalities. mdpi.com These semisynthetic modifications allow for the exploration of structure-activity relationships within the montanine alkaloid class.

Biosynthetic Pathways of Manthine

Elucidation of Proposed Biosynthetic Pathways for Montanine-Type Amaryllidaceae Alkaloids

The journey to understand Manthine's formation is intrinsically linked to the broader investigation of all Amaryllidaceae alkaloids. Initial insights were gained through radiolabelling tracer studies, which helped formulate the foundational biochemical models for how different alkaloid types are produced. rsc.org

The biosynthesis of all Amaryllidaceae alkaloids is understood to originate from the norbelladine (B1215549) pathway. mdpi.com This foundational pathway begins with two aromatic amino acids, L-phenylalanine and L-tyrosine, which are converted into key precursors. mdpi.comsemanticscholar.org L-phenylalanine is the source for 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde), while L-tyrosine is decarboxylated to produce tyramine. ub.edumdpi.com These two intermediates are condensed to form a Schiff base, which is subsequently reduced to yield norbelladine. mdpi.commdpi.com

A critical juncture in the pathway is the methylation of norbelladine by the enzyme Norbelladine 4′-O-Methyltransferase (N4OMT), which produces 4′-O-methylnorbelladine. mdpi.comnih.gov This compound is the last common precursor for the vast majority of Amaryllidaceae alkaloids and serves as the central branchpoint from which diverse structural skeletons diverge. ptbioch.edu.plresearchgate.netbiorxiv.org

From 4′-O-methylnorbelladine, the pathway to montanine-type alkaloids is the subject of some scientific discussion, with two primary proposals. mdpi.com

One proposed pathway suggests that a haemanthamine (B1211331)/crinine-type intermediate, 11-hydroxyvittatine, is a direct precursor. mdpi.comsemanticscholar.org This intermediate is thought to undergo a skeletal rearrangement to form pancracine, which is then methylated to produce montanine (B1251099). mdpi.comsemanticscholar.org The semi-synthesis of This compound (B1195123) from haemanthamine lends support to this proposed biosynthetic relationship. mdpi.com

An alternative pathway was proposed in 2007 by Jin, suggesting the formation of a cherylline-type alkaloid intermediate. mdpi.comsemanticscholar.org A subsequent intramolecular addition reaction would then yield the characteristic montanine-type scaffold. mdpi.comsemanticscholar.org

The key intermediates in the foundational norbelladine pathway are summarized below.

Intermediate CompoundPrecursor(s)Key Transformation
trans-Cinnamic acid L-PhenylalanineDeamination by Phenylalanine ammonia-lyase (PAL). ub.edu
3,4-Dihydroxybenzaldehyde L-Phenylalanine (via trans-Cinnamic acid)Multi-step enzymatic conversion. ub.edu
Tyramine L-TyrosineDecarboxylation by Tyrosine decarboxylase (TYDC). ub.edu
Norbelladine 3,4-Dihydroxybenzaldehyde + TyramineCondensation to a Schiff base, followed by reduction. mdpi.com
4′-O-Methylnorbelladine NorbelladineMethylation by Norbelladine 4′-O-methyltransferase (N4OMT). nih.gov
11-Hydroxyvittatine 4′-O-MethylnorbelladineMulti-step process involving oxidative coupling and hydroxylation. semanticscholar.orgmdpi.com
Pancracine 11-HydroxyvittatineProposed skeletal rearrangement. semanticscholar.org

The structural divergence of Amaryllidaceae alkaloids is primarily achieved through different modes of intramolecular oxidative phenol (B47542) coupling of the common precursor, 4′-O-methylnorbelladine. rsc.orgptbioch.edu.plnih.gov This critical C-C bond formation is catalyzed by cytochrome P450 enzymes of the CYP96T family. ub.edunih.gov

There are three principal modes of this coupling: para-ortho', ortho-para', and para-para'. mdpi.comptbioch.edu.pl The formation of the montanine-type skeleton, along with those of the crinine (B1220781), tazettine, and narciclasine (B1677919) types, proceeds via a para-para' oxidative coupling. rsc.orgmdpi.com

This coupling reaction transforms 4′-O-methylnorbelladine into a dienone intermediate known as 8-O-demethyloxomaritidine. ub.edunih.gov This intermediate is a precursor to several alkaloid skeletons. nih.gov Following a reduction of the ketone group to form 8-O-demethylmaritidine, further transformations lead to the crinine-type alkaloid vittatine. nih.gov The crucial and defining step in the biosynthesis of this compound and other montanine-type alkaloids is a proposed skeletal rearrangement from a crinine-type scaffold (like 11-hydroxyvittatine) to the unique 5,11-methanomorphanthridine framework. nih.govsemanticscholar.org This rearrangement must occur to position the atoms correctly for the final tailoring steps that yield this compound. mdpi.comnih.gov

Chemoenzymatic and Enzymatic Approaches in this compound Biosynthesis Research

While tracer studies have outlined the probable biosynthetic map, a detailed molecular understanding requires the identification and characterization of the specific enzymes catalyzing each step. This knowledge is fundamental for any future efforts in metabolic engineering. semanticscholar.org

The enzymes responsible for the biosynthesis of Amaryllidaceae alkaloids are a subject of ongoing research, and many of the specific enzymes for the downstream steps leading to this compound remain uncharacterized. semanticscholar.orgnih.gov However, research has shed light on several key players in the pathway.

Enzyme/Enzyme FamilyGene (if identified)Proposed Function in this compound BiosynthesisCharacterization Status
Phenylalanine ammonia-lyase (PAL) -Catalyzes the initial step, converting L-phenylalanine to trans-cinnamic acid. ub.edusemanticscholar.orgWell-characterized in many plants.
Tyrosine decarboxylase (TYDC) TYDC1Converts L-tyrosine to tyramine. ub.edumdpi.comGene cloned and enzyme characterized. mdpi.com
Norbelladine 4′-O-methyltransferase (N4OMT) RbN4OMTCatalyzes the methylation of norbelladine to form the key precursor 4′-O-methylnorbelladine. nih.govmdpi.comIdentified and characterized in several AA-producing species. nih.govmdpi.com
Cytochrome P450 96T (CYP96T) RbCYP96TCatalyzes the crucial para-para' intramolecular oxidative coupling of 4′-O-methylnorbelladine. ub.edunih.govFamily identified as responsible for coupling; specific isoforms are under investigation. researchgate.net
Oxidoreductase -Proposed to reduce the dienone intermediate (8-O-demethyloxomaritidine). nih.govFunction is proposed; specific enzyme not yet identified.
Isomerase / Rearrangement Enzyme -Catalyzes the proposed, critical skeletal rearrangement from a crinine-type to a montanine-type scaffold. nih.govThis is a key unknown step; the enzyme has not been characterized. u-tokyo.ac.jp
Methyltransferase -Performs the final methylation step (e.g., 2-O-methylation of pancracine) to yield montanine. semanticscholar.orgProposed function; specific enzyme not yet identified.

Montanine-type alkaloids like this compound are often present in very low concentrations in their native plants, making extraction difficult. researchgate.net Metabolic engineering offers a potential future solution for enhancing the production of these valuable compounds, either in the native plants or in heterologous systems like microbes. semanticscholar.orgnih.gov

A full understanding of the biosynthetic pathway at the molecular level is a prerequisite for any rational metabolic engineering. semanticscholar.org The primary goals are to identify all the genes involved and then use that knowledge to increase yields. Strategies include the overexpression of rate-limiting enzymes or the suppression of enzymes that lead to competing alkaloid branches. frontiersin.org

A promising avenue is the reconstruction of the entire biosynthetic pathway in microbial hosts, such as Escherichia coli or yeast, which would allow for scalable and controlled production in bioreactors. semanticscholar.orgbiorxiv.org While the early pathway steps to produce 4′-O-methylnorbelladine have been successfully reconstituted in E. coli, the uncharacterized nature of the downstream enzymes, particularly the proposed isomerase for the skeletal rearrangement, currently prevents the complete microbial synthesis of this compound. biorxiv.orgnih.govfrontiersin.org

Modern "omics" technologies, including transcriptomics and metabolomics, are crucial tools for gene discovery. semanticscholar.orgnih.gov By correlating gene expression profiles with the accumulation of specific alkaloids in different plant tissues, researchers can identify strong candidate genes for uncharacterized enzymatic steps. ub.edu Furthermore, the development of high-throughput biosensors for key pathway intermediates is accelerating the discovery and optimization of biosynthetic enzymes, paving the way for future engineering efforts. researchgate.netbiorxiv.org

Structure Activity Relationship Sar Investigations of Manthine and Its Analogues

Rational Design and Diversity-Oriented Synthesis of Manthine (B1195123) Derivatives for SAR Studies

Rational design and diversity-oriented synthesis approaches have been employed to generate a library of this compound derivatives and analogues for comprehensive SAR investigations. The goal is to introduce structural variations at specific positions of the this compound or Montanine (B1251099) core to probe their impact on biological activity. This compound itself has been identified as a natural compound with notable activity, and semisynthetic analogues based on the montanine scaffold have also been prepared and examined nih.govchem960.comchem960.com.

Studies have focused on chemical modifications of the montanine-type core, which includes this compound, to establish SAR and potentially enhance biological potency chem960.com. Specific structural alterations investigated include modifications at the C-2 position, such as hydroxylation and indole (B1671886) substitution chem960.com. The synthesis of these derivatives aims to amplify the structural variability available for biological screening and subsequent SAR analysis chem960.com. For instance, a study screened this compound alongside fifteen semisynthetic montanine analogues to explore their cytotoxic activities abcfarm.org.br.

Conformational Analysis and Stereochemical Influences on Biological Activity Profiles

Understanding the three-dimensional structure and preferred conformations of this compound and its analogues is crucial for elucidating how they interact with biological targets. While the provided information highlights the importance of structural features like the C-ring, specific detailed conformational analysis or stereochemical studies directly linking these aspects to the biological activity profiles of this compound or its analogues were not extensively described in the reviewed literature. However, the observation that the loss of C-ring aromaticity and planarity, coupled with the introduction of oxygen-related functionalities, can potentiate effects suggests that the spatial arrangement and stereochemistry of these features likely play a significant role in the biological activity nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound-Related Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to build mathematical models that correlate structural descriptors of compounds with their biological activity. This approach can help predict the activity of new, unsynthesized analogues and identify key structural features contributing to activity. While SAR studies on this compound and related montanine-type alkaloids have been reported, specific details regarding the application of QSAR modeling to this compound itself or its direct analogues were not prominently featured in the provided search results. General QSAR methodologies and their applications to other compound classes were mentioned, illustrating the potential of this approach in drug design.

Identification of Pharmacophoric Features Critical for this compound's Interactions

SAR studies on this compound and its analogues have aimed to identify the pharmacophoric features essential for their biological interactions. A pharmacophore represents the ensemble of steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target and to elicit a biological response.

Research suggests that certain structural elements within the montanine-type scaffold, which includes this compound, are critical for activity. For instance, the loss of C-ring aromaticity and the presence of oxygen-related functionalities appear to be features that potentiate the observed effects, implying their importance as pharmacophoric elements nih.gov. Furthermore, SAR studies on montanine and its analogues have been instrumental in elucidating important elements of the pharmacophore responsible for their activity abcfarm.org.br. While specific detailed pharmacophoric models for this compound were not fully elaborated in the provided information, the ongoing SAR investigations underscore efforts to pinpoint the key structural determinants governing its biological activity.

Cytotoxic Activity of this compound and Selected Analogues

Based on available data, this compound and some of its analogues have shown cytotoxic activity. The mean GI50 values for this compound and a few semisynthetic analogues from one study are presented below nih.govchem960.com:

Compound NameAssigned NumberMean GI50 (µM)
This compound523.7
Semisynthetic Analog5311.5
Semisynthetic Analog5513.0
Semisynthetic Analog5814.5

These values indicate varying levels of cytotoxic potency among the tested compounds, highlighting the impact of structural differences on biological activity and providing a basis for SAR analysis.

Molecular Mechanism of Action Moa Studies of Manthine

Identification and Validation of Molecular Targets for Manthine (B1195123)

Currently, there is a notable absence of published research specifically identifying and validating the direct molecular targets of this compound. While its anti-proliferative activity suggests interaction with key cellular components that regulate cell growth and survival, these specific protein or nucleic acid targets have not been elucidated.

Research on structurally similar montanine-type alkaloids, such as haemanthamine (B1211331), has suggested that these compounds may target the eukaryotic ribosome, thereby inhibiting protein synthesis. mdpi.com Another related alkaloid, pancracine, is believed to exert its effects through pathways involving key signaling proteins like p53 and p38 MAPK. mdpi.com However, it is crucial to note that these findings on related compounds are not directly transferable to this compound, and dedicated studies are required to identify its unique molecular interactome.

Biochemical and Biophysical Characterization of this compound-Target Interactions

In the absence of identified molecular targets, there is no available data on the biochemical and biophysical characterization of this compound's interactions. Such studies, which would typically involve techniques like surface plasmon resonance, isothermal titration calorimetry, or X-ray crystallography, are contingent on the prior identification of its binding partners.

Elucidation of Signaling Pathways Modulated by this compound

The primary signaling pathway implicated in this compound's activity is related to the inhibition of cell proliferation. A key study demonstrated that this compound inhibits the proliferation of cancer cells that are resistant to apoptosis (programmed cell death), including glioblastoma multiforme cells. nih.gov This suggests that this compound may interfere with signaling pathways that allow cancer cells to evade normal cell death mechanisms.

A 2023 study on the related alkaloid montanine (B1251099), which was screened alongside this compound, revealed that montanine induces apoptosis through the activation of caspases and depolarization of mitochondria. nih.gov That study also showed an upregulation of phosphorylated Chk1 Ser345, a key protein in the DNA damage response pathway. nih.gov While this compound was found to be less potent than montanine in this study, these findings may guide future research into the specific signaling pathways modulated by this compound. nih.gov

The table below summarizes the reported anti-proliferative activity of this compound against various cancer cell lines from a seminal study in the field.

Cancer Cell LineCell TypeIC50 Value (µM)Reference
A549Apoptosis-Resistant Lung Carcinoma5.1 nih.govresearchgate.net
SK-MEL-28Apoptosis-Resistant Melanoma6.2 nih.govresearchgate.net
U373Apoptosis-Resistant Glioblastoma9.4 nih.govresearchgate.net
MCF7Apoptosis-Sensitive Breast Adenocarcinoma12.3 nih.govresearchgate.net
Hs683Apoptosis-Sensitive Glioma15.4 nih.govresearchgate.net
B16F10Apoptosis-Sensitive Murine Melanoma31.1 nih.govresearchgate.net

Investigation of Allosteric Modulation and Binding Site Characterization

There is currently no scientific literature available that investigates the potential for this compound to act as an allosteric modulator or that characterizes its binding site on any protein. Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. The determination of whether this compound acts through such a mechanism awaits the identification of its molecular targets and subsequent detailed structural biology studies.

Advanced Spectroscopic Methodologies in Manthine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Advanced 1D and 2D NMR Techniques for Manthine (B1195123)

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, are fundamental in this compound research. These experiments provide characteristic spectra with signals (peaks) corresponding to different nuclei within the molecule, with their positions (chemical shifts) and splitting patterns (coupling constants) offering clues about their chemical environment and connectivity. nih.govresearchgate.net

For more complex structural elucidation and to overcome signal overlap in 1D spectra, advanced two-dimensional (2D) NMR techniques are routinely employed. researchgate.net Techniques like Correlation Spectroscopy (COSY) reveal couplings between protons, helping to establish proton-proton connectivity. researchgate.net Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate proton and carbon signals directly bonded to each other, while Heteronuclear Multiple Bond Correlation (HMBC) experiments show correlations between protons and carbons separated by two or three bonds, providing crucial information for piecing together the molecular skeleton. researchgate.net The combination of these 1D and 2D NMR data is often considered the de facto proof for the structure of a synthesized compound. chemrxiv.org

While specific detailed NMR data (chemical shifts, coupling constants) for this compound from the search results are limited, the application of these techniques is implied by the general discussion of structure elucidation using NMR for organic molecules. nih.govresearchgate.net The complexity of proton spectra in natural compounds often necessitates the use of 2D techniques for unambiguous assignment. researchgate.net

Mass Spectrometry (MS) Techniques for Metabolite Profiling and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org In this compound research, MS techniques are vital for identification, profiling of related metabolites, and understanding how the molecule fragments.

High-Resolution Mass Spectrometry (HRMS) and Tandem MS for this compound Identification

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, often to several decimal places, which allows for the determination of the elemental composition of a compound or fragment. bioanalysis-zone.com This high mass accuracy is crucial for the confident identification of this compound and its potential metabolites by matching experimental mass-to-charge values to theoretical values. bioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions (precursor ions) and the analysis of the resulting fragment ions (product ions). thermofisher.com This process provides structural information by revealing characteristic fragmentation patterns that are unique to a particular molecule. wikipedia.orgthermofisher.com By analyzing the masses of the fragments, researchers can deduce the arrangement of atoms and functional groups within the this compound molecule. wikipedia.org The combination of HRMS and tandem MS offers high selectivity and the ability to acquire both qualitative and quantitative data. bioanalysis-zone.comlcms.cz While specific HRMS and MS/MS data for this compound were not detailed in the search results, these techniques are broadly applied for the identification and structural characterization of organic compounds and metabolites. bioanalysis-zone.comthermofisher.comlcms.cza2bchem.comnih.gov

Isotopic Labeling and MS for Biosynthetic Pathway Elucidation

Isotopic labeling, a technique where specific atoms in a molecule are replaced by their less common isotopes (e.g., ¹³C, ²H, ¹⁵N), combined with MS, is a powerful approach for studying biosynthetic pathways. cernobioscience.comwikipedia.orgbiosyn.com By feeding isotopically labeled precursors to an organism or system that produces this compound, researchers can track the incorporation of the label into the this compound molecule and any related intermediates. cernobioscience.comwikipedia.orgbiosyn.com Mass spectrometry can detect the presence and position of these isotopes due to the resulting mass shift. wikipedia.orgbiosyn.com

This approach allows for the elucidation of the sequence of enzymatic steps involved in this compound biosynthesis and the identification of metabolic intermediates. wikipedia.orgbiosyn.com Stable isotope labeling with MS has been used to study metabolic networks and track isotopologues over time. cernobioscience.combiosyn.combiorxiv.org While direct application to this compound's biosynthetic pathway was not found in the provided snippets, the general methodology is well-established for natural product biosynthesis studies. biorxiv.orgnih.govnews-medical.netresearchgate.net For example, single-cell mass spectrometry combined with isotopic labeling has been used to monitor the incorporation of labeled precursors into alkaloid pathways in plants, providing insights into synthesis and transport at the cellular level. biorxiv.org

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a unique molecular fingerprint that can be used for identification and to study molecular interactions. ksu.edu.samdpi.comedinst.comuni-siegen.de

IR spectroscopy measures the absorption of infrared light at specific frequencies that correspond to molecular vibrations that cause a change in the molecule's dipole moment. ksu.edu.saedinst.comuni-siegen.de Raman spectroscopy, on the other hand, measures the inelastic scattering of light, which is related to changes in the molecule's polarizability during vibrations. ksu.edu.samdpi.comedinst.comuni-siegen.de These two techniques are complementary, as they are sensitive to different types of molecular vibrations and functional groups. ksu.edu.saedinst.com

For this compound, IR and Raman spectroscopy can provide information about the presence of specific functional groups (e.g., hydroxyl, carbonyl, C-H bonds) and their local chemical environments. ksu.edu.sauni-siegen.de Changes in the vibrational spectra can indicate different physical states, polymorphs, or interactions with other molecules. While specific applications to this compound were not found in the search results, vibrational spectroscopy is a standard tool for the structural characterization and identification of organic compounds. ksu.edu.samdpi.comuni-siegen.de It can also be used to study molecular conformations and interactions. mdpi.commdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy of this compound and its Derivatives

For this compound, FTIR spectroscopy can be used to identify characteristic functional groups such as hydroxyl (O-H), amine (N-H), carbonyl (C=O), and ether (C-O) stretches, as well as aromatic ring vibrations, which are present in its complex structure mdpi.comnih.gov. Changes in the positions and intensities of these vibrational bands can provide information about the molecular environment, intermolecular interactions, and the presence of different functional groups in this compound and its derivatives nih.govresearchgate.net.

FTIR can also be used to analyze mixtures and assess the purity of a sample by comparing its spectrum to that of a reference compound horiba.com. Differences in spectra can be attributed to changes in the internal molecular arrangement nishkaresearch.com.

Raman Spectroscopy for In-Situ Analysis and Polymorphism

Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to FTIR. It is based on the inelastic scattering of monochromatic light, typically from a laser, by the sample horiba.comwikipedia.org. The scattered light contains photons that have gained or lost energy by interacting with the vibrational modes of the molecules wikipedia.org. The energy shift of these scattered photons provides a unique vibrational fingerprint of the molecule horiba.comwikipedia.org.

Raman spectroscopy is particularly useful for in-situ analysis due to its ability to work with minimal sample preparation and through various containers, including glass and aqueous solutions horiba.com. It is also highly sensitive to changes in molecular backbone bonds and is considered an effective tool for the study of polymorphism gammadata.sehoriba.com.

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form, where the molecules have different arrangements or conformations in the crystal lattice gammadata.senishkaresearch.combayspec.comnih.gov. Different polymorphs of a compound can exhibit different physical properties, including solubility, melting point, and stability, which are crucial in fields like pharmaceuticals nishkaresearch.combayspec.com. Raman spectroscopy can distinguish between different polymorphic forms because the vibrational modes of the molecules are sensitive to the crystalline environment gammadata.senishkaresearch.combayspec.com. Changes in the Raman spectrum, such as shifts in peak positions or changes in peak intensities, can indicate the presence of different polymorphs or polymorphic transformations nishkaresearch.combayspec.com.

For this compound, Raman spectroscopy could be applied to:

Characterize the vibrational modes of the 5,11-methanomorphanthridine core and its substituents.

Investigate potential polymorphism by identifying distinct Raman spectra for different solid forms.

Monitor in-situ chemical reactions involving this compound or its synthesis by observing changes in the vibrational peaks over time.

While specific research on the Raman spectroscopy of this compound was not found, the technique's capabilities in structural identification, polymorphism analysis, and in-situ monitoring make it a valuable tool for potential future studies on this alkaloid horiba.commdpi.com. Raman spectroscopy can evaluate both crystalline and amorphous structures nishkaresearch.com.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Binding Assays

Ultraviolet-Visible (UV-Vis) spectroscopy is an electronic spectroscopic technique that measures the absorption or transmission of light in the UV and visible regions of the electromagnetic spectrum technologynetworks.comscitechnol.comdenovix.com. This absorption occurs when electrons in a molecule are excited from lower energy molecular orbitals to higher energy molecular orbitals libretexts.orgkhanacademy.orgwikipedia.orgelte.hu. The wavelengths at which absorption occurs are characteristic of the electronic structure of the molecule, particularly the presence of chromophores (sections of molecules that can undergo detectable electron transitions) wikipedia.orgelte.hu.

For this compound, UV-Vis spectroscopy can provide information about its electronic transitions, which are likely associated with the aromatic rings and potentially the nitrogen and oxygen heteroatoms in its structure mdpi.comnih.gov. Common electronic transitions observed in organic molecules include σ → σ, n → σ, π → π, and n → π transitions wikipedia.orgelte.hu. The UV-Vis spectrum of this compound would show absorption bands at specific wavelengths corresponding to these transitions, providing a unique electronic fingerprint technologynetworks.com.

UV-Vis spectroscopy is also used for quantitative analysis based on the Beer-Lambert Law, which relates absorbance to the concentration of the analyte scitechnol.com. This property can be utilized in binding assays to study the interaction of this compound with other molecules by monitoring changes in the UV-Vis spectrum upon binding.

Fluorescence spectroscopy is a sensitive technique that involves exciting a molecule with light at a specific wavelength and then measuring the intensity and wavelength distribution of the emitted light (fluorescence) as the molecule relaxes from an excited electronic state to a lower energy state horiba.commit.edu. For a molecule to be fluorescent, it must first absorb light (as in UV-Vis spectroscopy) and then re-emit a portion of that energy as photons horiba.com.

The fluorescence properties of a molecule are highly dependent on its structure and environment horiba.commit.edu. Fluorescence spectroscopy can be used to:

Identify and quantify fluorescent compounds.

Study molecular interactions and binding events, as binding can alter the fluorescence intensity or spectrum of a fluorescent molecule or induce fluorescence in a non-fluorescent molecule.

Investigate conformational changes.

If this compound or its derivatives exhibit intrinsic fluorescence due to their aromatic systems or other structural features, fluorescence spectroscopy could be a powerful tool for studying their behavior in various environments or their interactions with biological targets nih.govresearchgate.net. Even if this compound itself is not strongly fluorescent, fluorescent tags can be attached to study its binding to other molecules researchgate.net.

While specific published UV-Vis or fluorescence spectra for this compound were not found in the immediate search results, these techniques are standard for characterizing the electronic properties of organic molecules and are valuable for potential investigations into this compound's interactions and behavior technologynetworks.comhoriba.com.

Computational and Theoretical Chemistry in Manthine Research

Quantum Chemical Studies on Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical studies are founded on the principles of quantum mechanics to elucidate the electronic structure and properties of molecules. youtube.comarxiv.orgnih.govyoutube.com For a compound like Manthine (B1195123), these methods could be used to:

Calculate Electronic Structure: Determine the distribution of electrons within the molecule, identify molecular orbitals (HOMO/LUMO), and calculate the electrostatic potential surface. This information is fundamental to understanding the molecule's stability and reactivity.

Predict Reactivity: By analyzing the electronic structure, researchers can predict sites of electrophilic and nucleophilic attack, calculate reaction energies, and map out potential reaction pathways.

Simulate Spectra: Quantum chemistry can predict various types of spectra, including NMR, IR, and UV-Vis. These theoretical spectra can be compared with experimental data to confirm the molecule's structure and assign spectral features.

A hypothetical data table for predicted spectroscopic data for this compound, derived from quantum chemical calculations, might look like this:

Spectroscopic Data Type Predicted Values (Hypothetical) Notes
¹H-NMR Chemical Shift (ppm) δ 7.2, 6.8, 4.5, 3.9, 2.1Predictions would be based on the calculated magnetic shielding of each proton in the molecule's environment.
¹³C-NMR Chemical Shift (ppm) δ 150, 145, 120, 110, 60, 55, 30Values would correspond to the different carbon environments within the this compound structure.
Major IR Peaks (cm⁻¹) 3050 (C-H), 1600 (C=C), 1250 (C-O)These peaks would correspond to the vibrational frequencies of specific bonds within the molecule.
UV-Vis λmax (nm) 280This would represent the wavelength of maximum absorption, related to electronic transitions.

Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govwikipedia.org For this compound, MD simulations could be employed to:

Explore Conformational Landscapes: Identify the stable and low-energy conformations of the this compound molecule by simulating its dynamic behavior in different solvent environments.

Study Protein-Ligand Interactions: If this compound were to bind to a protein target, MD simulations could model the binding process, analyze the stability of the protein-Manthine complex, and identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts. researchgate.netnih.govmdpi.com

Below is a hypothetical table summarizing potential MD simulation findings for a this compound-protein complex:

Simulation Parameter Hypothetical Finding Significance
Root-Mean-Square Deviation (RMSD) of this compound Low and stable fluctuation around an average value.Indicates that this compound remains stably bound in the protein's active site throughout the simulation.
Key Interacting Residues Asp125, Phe268, Tyr334Identifies the specific amino acids in the protein that are crucial for binding this compound.
Dominant Interaction Types Hydrogen bonds with Asp125; π-π stacking with Phe268.Elucidates the nature of the forces holding this compound in the binding pocket.
Calculated Binding Free Energy (e.g., MM/PBSA) -45 kcal/molProvides a theoretical estimation of the binding affinity of this compound for the protein target.

Molecular Docking Studies for Putative Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.netnih.govnih.govfrontiersin.org In the context of this compound research, molecular docking could be used to:

Identify Potential Protein Targets: By computationally screening this compound against a library of protein structures, researchers could identify proteins to which it is likely to bind.

Predict Binding Modes: For a known protein target, docking can predict the most likely binding pose of this compound within the active site and provide a scoring function to estimate binding affinity. nih.gov

A hypothetical summary of a molecular docking study for this compound against a target protein:

Parameter Hypothetical Result Interpretation
Docking Score -9.8 kcal/molA strong predicted binding affinity, suggesting this compound is a good candidate for binding to this target.
Predicted Pose Occupies the main hydrophobic pocket, with its hydroxyl group forming a hydrogen bond with the backbone carbonyl of Gly126.Provides a structural hypothesis for how this compound binds, which can guide further experimental studies.
Interacting Residues Gly126, Val180, Leu205, Phe210Highlights the key amino acid residues involved in the predicted binding interaction.

De Novo Design and Virtual Screening Approaches for Novel this compound-Inspired Chemical Entities

De novo design involves the computational creation of novel molecular structures with desired properties. nih.govnih.govyoutube.comumd.eduyoutube.com Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For this compound, these approaches could:

Generate Novel Analogs: Based on the structure of this compound, de novo design algorithms could generate new, related molecules that might have improved properties, such as higher binding affinity or better synthetic accessibility.

Virtually Screen for Similar Compounds: Using the structure of this compound as a query, large chemical databases could be screened to identify commercially available or synthetically accessible compounds with similar structural features that might exhibit similar biological activity.

Application of Chemoinformatics and Machine Learning in this compound Research

Chemoinformatics and machine learning are increasingly used to analyze chemical data and build predictive models. nih.govnih.govresearchgate.netmdpi.comencyclopedia.pub In the study of this compound and its analogs, these tools could be applied to:

Develop Quantitative Structure-Activity Relationship (QSAR) Models: If a set of this compound analogs with measured biological activity were available, a QSAR model could be built to correlate chemical structure with activity. This model could then be used to predict the activity of new, untested compounds.

Predict ADMET Properties: Machine learning models trained on large datasets of known drugs can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds like this compound. This can help to prioritize compounds with favorable drug-like properties for further development.

A hypothetical table of predicted ADMET properties for this compound:

Property Predicted Value (Hypothetical) Implication
Human Intestinal Absorption HighThe compound is likely to be well-absorbed when taken orally.
Blood-Brain Barrier Permeation LowThe compound is unlikely to cross into the brain, which could be desirable or undesirable depending on the target.
CYP450 2D6 Inhibition Non-inhibitorThe compound is less likely to cause drug-drug interactions related to this major metabolic enzyme.
Ames Mutagenicity Non-mutagenicThe compound is predicted to be non-cancer-causing.

Future Perspectives and Emerging Research Avenues for Manthine

Integration of Systems Biology and Omics Technologies in Manthine (B1195123) Investigations

The application of systems biology and various omics technologies holds significant promise for unraveling the complex biological effects of this compound. Systems biology aims to understand biological systems in a holistic framework by integrating data from different levels. pharmgkb.orgnih.govchem960.comgenecards.org Omics techniques, such as genomics, transcriptomics, proteomics, and metabolomics, provide high-throughput data on the complete set of genes, RNA molecules, proteins, and metabolites within a biological system. pharmgkb.orgchem960.comgenecards.orgnih.gov

Integrating these approaches could provide a comprehensive view of how this compound interacts with cellular components and pathways. Transcriptomics could reveal changes in gene expression profiles upon this compound treatment, indicating affected cellular processes. Proteomics could identify altered protein levels and post-translational modifications, shedding light on the proteins directly or indirectly targeted by this compound. Metabolomics could map changes in cellular metabolic landscapes, revealing the downstream effects of this compound's activity. pharmgkb.orgchem960.comgenecards.org

By combining these omics datasets with computational biology tools, researchers could construct networks of molecular interactions and identify key pathways perturbed by this compound. pharmgkb.orgchem960.comgenecards.org This could lead to a deeper understanding of its mechanism of action at a systems level, potentially identifying novel targets or biomarkers of response. While systems biology and omics approaches are increasingly used in biological and drug discovery research, specific studies detailing the application of these technologies to this compound were not extensively reported in the provided search results.

Exploration of this compound and its Derivatives in Chemical Biology Tools Development

Chemical biology utilizes the tools and techniques of chemistry to study and manipulate biological systems. biomedpharmajournal.orgresearchgate.netresearchgate.net Small molecules, such as alkaloids like this compound, can serve as valuable chemical biology tools to probe protein function, dissect signaling pathways, and validate biological targets. biomedpharmajournal.orgresearchgate.netmdpi.com

This compound's distinct structure and reported biological activity suggest its potential for development into chemical probes. This could involve synthesizing modified versions of this compound with specific tags (e.g., fluorescent labels, affinity handles) to track its localization, identify its binding partners, or study its cellular uptake and metabolism. biomedpharmajournal.orgmdpi.comub.edu Structure-activity relationship studies, guided by chemical synthesis and biological evaluation, could yield derivatives with enhanced potency, selectivity, or altered biological properties, making them more effective tools for studying specific biological processes.

The development of this compound-based chemical biology tools could facilitate the investigation of its cellular targets and pathways in a more direct and precise manner than traditional genetic or biochemical methods alone. biomedpharmajournal.orgmdpi.com While the potential exists, specific research on developing this compound or its derivatives explicitly as chemical biology tools was not prominently featured in the provided search results.

Advances in Green Chemistry and Sustainable Synthesis of this compound

Given that this compound is a natural product, often isolated from plants, the development of sustainable and environmentally friendly synthesis methods aligns with the principles of green chemistry. wikipedia.orglabnovo.comdrugfuture.comresearchgate.netebi.ac.uk Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in the design of chemical products and processes. wikipedia.orglabnovo.comebi.ac.uk

Current research in green chemistry focuses on utilizing renewable resources, reducing waste, employing safer solvents and catalysts, and developing energy-efficient processes. wikipedia.orglabnovo.comebi.ac.uk Applying these principles to the synthesis of this compound or its analogs could lead to more sustainable production methods compared to traditional synthetic routes that may involve harsh chemicals or generate significant waste. wikipedia.orgresearchgate.net Chemoenzymatic approaches, which combine chemical and enzymatic steps, or biocatalysis using enzymes or microorganisms, represent promising avenues for green synthesis of complex natural products like alkaloids. ebi.ac.ukchem960.com

Developing sustainable synthesis routes for this compound would not only minimize environmental impact but could also offer more cost-effective and scalable production methods for research and potential therapeutic applications. While green chemistry principles are being increasingly applied to natural product synthesis, specific reported advances in the green synthesis of this compound were not detailed in the provided search results.

Development of High-Throughput Screening Assays for this compound-Related Activity

High-throughput screening (HTS) is a powerful approach in drug discovery and biological research that allows for the rapid testing of large libraries of compounds for a specific biological activity. Developing HTS assays for this compound-related activity could significantly accelerate the identification of more potent or selective analogs and the discovery of new compounds that modulate the same biological targets or pathways as this compound.

HTS assays can be designed to measure various biological endpoints, including enzyme inhibition, receptor binding, cell viability, or activation of specific signaling pathways. For this compound, HTS assays could be developed to screen for compounds that exhibit similar cytotoxic effects, modulate its newly identified targets (potentially revealed through omics studies), or interfere with specific steps in its proposed mechanism of action. proceedings.science

The implementation of HTS would involve miniaturization of assays, automation using robotics, and the use of sensitive detection technologies to quickly and efficiently screen large chemical libraries. "Hits" identified from HTS campaigns could then serve as starting points for further medicinal chemistry efforts to optimize their properties. While HTS is a standard tool in modern research, specific examples of HTS assays developed or used for this compound or its related activities were not found in the provided search results.

Q & A

Q. What are the key structural characteristics of Manthine that influence its biochemical activity?

To determine structural-activity relationships, employ spectroscopic techniques (e.g., NMR for functional group analysis, X-ray crystallography for 3D conformation) and molecular docking simulations to map interactions with biological targets. Validate findings using in vitro assays comparing structural analogs .

Q. How can researchers validate the purity of synthesized this compound for pharmacological studies?

Use high-performance liquid chromatography (HPLC) with UV/Vis detection (≥95% purity threshold) and mass spectrometry for molecular weight confirmation. Cross-reference with certified reference materials and report retention time discrepancies exceeding ±0.5% .

Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?

Prioritize cell-line specificity: e.g., cancer models (MCF-7, HeLa) for cytotoxic evaluation or primary neuronal cultures for neuroprotective assays. Include dose-response curves (IC₅₀/EC₅₀ calculations) and negative controls (solvent-only) to isolate compound-specific effects .

Q. How should researchers address variability in this compound’s solubility across experimental conditions?

Optimize solvent systems (e.g., DMSO-water mixtures) using Hansen solubility parameters. Quantify solubility via UV spectrophotometry and report temperature/pH dependencies. Pre-filter solutions (0.22 µm) to prevent particulate interference in bioassays .

Advanced Research Questions

Q. How to design a robust experimental framework for assessing this compound’s efficacy across divergent biological models?

Implement cross-species validation (e.g., zebrafish for toxicity, murine models for pharmacokinetics). Control variables like metabolic enzyme profiles and administration routes. Use factorial designs to test interactions between dosage, exposure time, and biomarker expression .

Q. What statistical approaches resolve contradictions in reported pharmacokinetic data for this compound?

Apply meta-analysis with random-effects models to account for inter-study heterogeneity. Stratify data by administration route, species, and detection methods (e.g., LC-MS vs. ELISA). Calculate I² statistics to quantify variability; values >50% warrant subgroup analysis .

Q. How can researchers optimize this compound’s synthesis parameters to enhance yield without compromising stability?

Utilize response surface methodology (RSM) with central composite design. Variables: temperature, catalyst concentration, reaction time. Monitor intermediates via FTIR and optimize for Pareto efficiency (yield ≥80%, degradation <5% at 25°C/60% RH) .

Q. What methodologies ensure reproducibility in this compound’s neuroprotective mechanism studies?

Standardize assays (e.g., ROS quantification via DCFH-DA, mitochondrial membrane potential via JC-1 staining). Validate across ≥3 independent labs using harmonized protocols. Report effect sizes with 95% CIs and share raw data in open repositories .

Q. How to ethically justify in vivo studies of this compound’s long-term toxicity?

Adhere to ARRIVE 2.0 guidelines: justify sample sizes via power analysis, use humane endpoints (e.g., 20% weight loss), and include sham controls. Obtain approval from institutional animal care committees, referencing OECD Test Guidelines 453 for chronic toxicity .

Q. What strategies mitigate bias in retrospective analyses of this compound’s clinical trial data?

Perform blinding during data extraction and use propensity score matching to balance covariates. Pre-register analysis plans (e.g., ClinicalTrials.gov ) and apply sensitivity analyses to assess unmeasured confounding. Disclose conflicts of interest transparently .

Q. Methodological Notes

  • Data Tables : Include processed data (mean ± SEM, n≥3) in the main text; raw datasets (e.g., HPLC chromatograms, dose-response values) should be appended .
  • Ethics : For human-derived samples, document informed consent and comply with GDPR/HIPAA. Use anonymized identifiers in publications .
  • Contradiction Analysis : Employ triangulation (e.g., in silico, in vitro, in vivo) to validate mechanisms. Flag irreproducible findings with root-cause analysis (e.g., impurity batches, assay interference) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.